molecular formula C23H30N2O2 B040833 Benzamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- CAS No. 125080-85-5

Benzamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis-

Cat. No. B040833
CAS RN: 125080-85-5
M. Wt: 366.5 g/mol
InChI Key: MQRDHUIPVBAAQH-SIKLNZKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as cis-PEC and is used in various fields of research, including pharmacology, neuroscience, and biochemistry.

Mechanism of Action

The mechanism of action of cis-PEC involves its ability to bind to the NMDA receptor and block the activity of glutamate, the primary neurotransmitter that activates this receptor. By blocking the activity of the NMDA receptor, cis-PEC can modulate the release of other neurotransmitters, such as dopamine and serotonin, which are involved in various physiological processes.
Biochemical and Physiological Effects:
Cis-PEC has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of cell death. In addition, this compound has been shown to have potential therapeutic applications for the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using cis-PEC in lab experiments is its ability to selectively target the NMDA receptor, which is involved in a variety of physiological processes. In addition, this compound is relatively easy to synthesize and has a high degree of purity, making it ideal for use in various types of experiments. However, one limitation of using cis-PEC is its potential for toxicity, particularly at high doses.

Future Directions

There are many potential future directions for research involving cis-PEC, including the development of new therapeutic applications for the treatment of neurological disorders. In addition, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential side effects and toxicity issues. Finally, new methods for synthesizing cis-PEC and other related compounds may also be explored in the future.

Synthesis Methods

The synthesis of cis-PEC involves the reaction of N-phenylbenzamide with 1-(2-ethoxyethyl)-3-methyl-4-piperidone in the presence of a catalyst. The reaction is typically carried out under reflux conditions using an organic solvent such as toluene or chloroform.

Scientific Research Applications

Cis-PEC has been widely used in scientific research due to its ability to modulate the activity of certain neurotransmitter receptors in the brain. Specifically, this compound has been shown to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in a variety of physiological processes, including learning and memory.

properties

CAS RN

125080-85-5

Product Name

Benzamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis-

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

N-[(3S,4R)-1-(2-ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylbenzamide

InChI

InChI=1S/C23H30N2O2/c1-3-27-17-16-24-15-14-22(19(2)18-24)25(21-12-8-5-9-13-21)23(26)20-10-6-4-7-11-20/h4-13,19,22H,3,14-18H2,1-2H3/t19-,22+/m0/s1

InChI Key

MQRDHUIPVBAAQH-SIKLNZKXSA-N

Isomeric SMILES

CCOCCN1CC[C@H]([C@H](C1)C)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

SMILES

CCOCCN1CCC(C(C1)C)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

CCOCCN1CCC(C(C1)C)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Other CAS RN

125080-89-9

synonyms

N-[(3S,4R)-1-(2-ethoxyethyl)-3-methyl-4-piperidyl]-N-phenyl-benzamide

Origin of Product

United States

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